5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-oxindole with an appropriate pyrrolidinyl derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques to obtain the compound in high purity. The process may also include steps such as crystallization, filtration, and drying to isolate the final product. The use of automated systems and quality control measures ensures the consistency and reliability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives. Substitution reactions can result in the formation of various substituted isoindole compounds.
Scientific Research Applications
5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoindole derivatives, including this compound, have shown potential as bioactive molecules with antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-oxindole: A related compound with similar structural features but lacking the pyrrolidinyl group.
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound without the bromine atom.
Uniqueness
The presence of both the bromine atom and the pyrrolidinyl group in 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione makes it unique compared to other isoindole derivatives
Properties
IUPAC Name |
5-bromo-2-(2-oxo-2-pyrrolidin-1-ylethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-3-4-10-11(7-9)14(20)17(13(10)19)8-12(18)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZOJAGUDCQXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.